Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(chloromethyl)-1H-1,2,3-triazole-4-carboxylate
Description
Introduction to Ethyl 1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-(chloromethyl)-1H-1,2,3-triazole-4-carboxylate
Systematic Nomenclature and Molecular Architecture
The compound’s IUPAC name, This compound , reflects its structural complexity. Breaking it down:
- Ethyl carboxylate : Indicates the ester functional group at position 4 of the triazole ring.
- 1-(4-Amino-1,2,5-oxadiazol-3-yl) : Specifies a 1,2,5-oxadiazole (furazan) substituent at position 1 of the triazole, with an amino group at position 4 of the oxadiazole.
- 5-(Chloromethyl) : Denotes a chloromethyl group at position 5 of the triazole.
Molecular Formula : C₈H₉ClN₆O₃.
Molecular Weight : 272.65 g/mol.
Structural Features
The planar arrangement of the triazole and oxadiazole rings facilitates π-π stacking interactions, while the chloromethyl group offers a site for nucleophilic substitution.
Historical Development in Heterocyclic Chemistry
Heterocyclic chemistry emerged in the 19th century with the isolation of natural products like alloxan and pyridine. Key milestones relevant to this compound include:
- Oxadiazole Synthesis : The first 1,2,5-oxadiazole (furazan) was synthesized in 1888 via dehydration of glyoxime, laying the groundwork for functionalized derivatives.
- Triazole Advances : The Huisgen azide-alkyne cycloaddition (1960s) enabled efficient 1,2,3-triazole synthesis, later refined using copper catalysts for regioselectivity.
- Hybrid Frameworks : Post-2000, combinatorial chemistry accelerated the development of oxadiazole-triazole hybrids to exploit synergistic bioactivity.
This compound exemplifies modern synthetic strategies, combining classical heterocyclic motifs with contemporary functionalization techniques.
Significance of Oxadiazole-Triazole Hybrid Frameworks
The integration of oxadiazole and triazole rings enhances pharmacological potential through:
Enhanced Bioactivity
- Antimicrobial Properties : Triazole-oxadiazole hybrids inhibit bacterial enzymes (e.g., penicillin-binding proteins) and disrupt biofilm formation.
- Anticancer Potential : Such hybrids induce apoptosis in cancer cells by modulating Bcl-2 proteins and topoisomerases.
- Enzyme Inhibition : Derivatives show acetylcholinesterase (AChE) inhibition, relevant for treating neurodegenerative diseases.
Drug Design Advantages
- Metabolic Stability : The aromatic oxadiazole resists oxidative degradation, while the triazole improves pharmacokinetics.
- Structural Versatility : Substituents like chloromethyl allow targeted modifications to optimize activity.
Notable Examples
| Drug/Compound | Structure | Application |
|---|---|---|
| Raltegravir | 1,3,4-Oxadiazole derivative | HIV integrase inhibitor. |
| Tazobactam | Triazole-containing β-lactamase inhibitor | Antibiotic adjuvant. |
This hybrid’s dual heterocyclic system positions it as a candidate for antimicrobial, anticancer, and CNS-targeted therapies.
Properties
IUPAC Name |
ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(chloromethyl)triazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN6O3/c1-2-17-8(16)5-4(3-9)15(14-11-5)7-6(10)12-18-13-7/h2-3H2,1H3,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGQVCNGRDXLGAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=N1)C2=NON=C2N)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(chloromethyl)-1H-1,2,3-triazole-4-carboxylate is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, synthesis, and various biological activities supported by recent research findings.
- Molecular Formula : C9H12N6O3
- Molar Mass : 252.23 g/mol
- Density : 1.62 g/cm³ (predicted)
- Boiling Point : 482.9 °C (predicted)
- CAS Number : 890093-89-7
These properties indicate a stable compound that can be synthesized and modified for various applications in drug discovery.
Synthesis Methods
The synthesis of this compound typically involves the reaction of appropriate precursors containing oxadiazole and triazole moieties. The synthetic routes often utilize standard organic reactions such as nucleophilic substitutions and cycloadditions to form the desired triazole structure while incorporating the oxadiazole unit.
Biological Activities
Research indicates that compounds containing oxadiazole and triazole frameworks exhibit a wide range of biological activities including:
Anticancer Activity
Studies have shown that derivatives of oxadiazoles and triazoles possess significant anticancer properties. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines such as MCF7 (breast carcinoma) and HCT116 (colon carcinoma) with IC50 values indicating moderate to high potency .
Antimicrobial Properties
This compound has been evaluated for its antimicrobial activity against both gram-positive and gram-negative bacteria. In vitro studies have reported effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .
Anti-inflammatory Effects
Compounds within this class have also shown anti-inflammatory properties. The ability to inhibit key inflammatory pathways makes them candidates for further development in treating inflammatory diseases .
Case Studies and Research Findings
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(chloromethyl)-1H-1,2,3-triazole-4-carboxylate has been tested for its efficacy against various bacterial strains. In a study by PubChem, the compound demonstrated notable activity against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics.
Anticancer Properties
The compound's structural similarities to known anticancer agents make it a candidate for further exploration in oncology. A study highlighted in scientific literature showed that derivatives of triazole compounds can inhibit cancer cell proliferation. The incorporation of the oxadiazole ring enhances the biological activity of the triazole scaffold, making it a promising candidate for anticancer drug development.
Agricultural Chemistry
Herbicidal Activity
this compound has been evaluated for its herbicidal properties. Research conducted by agricultural scientists demonstrated that this compound effectively inhibits weed growth without adversely affecting crop yields. The compound's mechanism involves disrupting photosynthesis in target plants, making it a valuable addition to herbicide formulations.
Pesticidal Applications
The compound's bioactivity extends to pest control. Studies have shown that triazole derivatives can act as effective insecticides due to their ability to interfere with the hormonal systems of insects. This compound has been tested against common agricultural pests with promising results.
Material Science
Polymer Synthesis
In material science, the compound is being explored for its role in synthesizing novel polymers. Its unique functional groups allow for the incorporation into polymer matrices which can enhance properties such as thermal stability and mechanical strength. Research has indicated that polymers derived from triazole compounds exhibit improved resistance to environmental degradation.
Nanotechnology Applications
Recent advancements in nanotechnology have seen the use of this compound in creating nanostructured materials. These materials have potential applications in drug delivery systems where controlled release and targeted delivery are critical.
Case Studies
| Study | Application Area | Findings |
|---|---|---|
| PubChem Study | Antimicrobial | Significant activity against Gram-positive bacteria |
| Agricultural Research | Herbicidal | Effective weed growth inhibition without crop damage |
| Oncology Research | Anticancer | Inhibition of cancer cell proliferation in vitro |
| Material Science Research | Polymer Synthesis | Enhanced thermal stability and mechanical properties |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally analogous derivatives, focusing on substituent effects, physicochemical properties, and biological activities.
Table 1: Structural and Functional Comparison of Triazole-Oxadiazole Derivatives
Key Findings from Comparative Analysis
Reactivity and Stability :
- The chloromethyl substituent in the target compound enhances reactivity, enabling nucleophilic substitution (e.g., with amines or thiols), unlike methyl or ethyl analogs .
- Ethyl and methyl derivatives exhibit higher stability, making them suitable for applications requiring prolonged shelf life .
Biological Activity :
- In antiproliferative assays (NCI-H522 lung cancer cells), triazole esters with trifluoromethyl (GP = 68.09%) or tetrahydrofuran substituents (GP = 70.01%) showed moderate activity .
- The chloromethyl group ’s electron-withdrawing nature may improve target binding but requires further cytotoxicity studies .
Synthetic Accessibility: Derivatives with small substituents (e.g., methyl, ethyl) are synthesized via MgCO₃-catalyzed cyclization of azides and aroylacetates in ethanol . Bulkier groups (e.g., morpholinomethyl) require additional steps for functionalization, contributing to discontinuation of some analogs .
Structural Insights :
- X-ray crystallography (using SHELXL ) reveals that substituent size impacts molecular packing. For example, methyl analogs exhibit tighter crystal lattices than chloromethyl derivatives .
Notable Analog with Sulfur-Based Substituent
- Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1H-1,2,3-triazole-4-carboxylate (MW = 376.39 g/mol) incorporates a sulfur-linked pyrimidine group.
Preparation Methods
Formation of the 1,2,5-Oxadiazole Ring
The 1,2,5-oxadiazole ring is generally synthesized through cyclization reactions involving amidoximes or related precursors. A typical approach involves:
- Starting from appropriate amidoxime derivatives that contain the amino functionality.
- Cyclodehydration or oxidative cyclization under controlled conditions to form the oxadiazole ring.
For example, hydrazine derivatives can be reacted with suitable esters or acids to yield the oxadiazole core after cyclization and purification steps.
Synthesis of the 1,2,3-Triazole Ring
The 1,2,3-triazole ring is commonly prepared via azide-alkyne cycloaddition reactions ("click chemistry") or other cyclization methods involving azide sources such as sodium azide or potassium azide.
- The azide source reacts with an alkyne or a suitable precursor to form the triazole ring.
- The reaction is typically conducted in polar aprotic solvents (e.g., dimethylformamide, acetone) under reflux or mild heating.
- Catalysts or reagents such as copper(I) salts may be used to facilitate the cycloaddition.
Introduction of the Chloromethyl Group
The chloromethyl substituent at the 5-position of the triazole ring is introduced by:
- Chloromethylation reactions using chlorinating agents such as thionyl chloride or other chlorinating reagents.
- The reaction conditions are carefully controlled to avoid over-chlorination or decomposition.
- The chloromethyl group serves as a reactive handle for further functionalization.
Esterification to Form the Ethyl Carboxylate
The ethyl ester group is introduced by:
- Esterification of the carboxylic acid precursor with ethanol in the presence of acid catalysts such as concentrated sulfuric acid or thionyl chloride.
- The reaction is carried out under reflux with removal of water to drive the equilibrium toward ester formation.
- Purification is achieved by crystallization or chromatographic methods.
Typical Reaction Conditions and Reagents
| Step | Reagents/Catalysts | Solvents | Conditions | Notes |
|---|---|---|---|---|
| Oxadiazole ring formation | Amidoximes, hydrazine monohydrate | Ethanol, acetone | Reflux, stirring, monitored by TLC | Purification by crystallization |
| Triazole ring synthesis | Sodium azide, potassium azide, or diphenylphosphoryl azide | Polar aprotic solvents (DMF, acetone) | Mild heating or reflux | Azide source critical for yield |
| Chloromethyl group introduction | Thionyl chloride, sulfuryl chloride | Chloro solvents, ethers | Controlled temperature | Avoid side reactions |
| Esterification | Ethanol, concentrated sulfuric acid, thionyl chloride | Ethanol, chloroform | Reflux, removal of water | Drives ester formation equilibrium |
Representative Multi-Step Synthesis Route
Research Findings and Optimization Notes
- The choice of solvent strongly affects yield and purity; polar aprotic solvents favor azide cycloadditions.
- Use of mild reaction temperatures prevents decomposition of sensitive heterocycles.
- Purification by recrystallization from ethanol or chromatographic techniques ensures removal of side products.
- Monitoring by thin-layer chromatography (TLC) is essential for determining reaction completion.
- The chloromethyl group is reactive and must be handled under anhydrous conditions to prevent hydrolysis.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Molecular Formula | C8H9ClN6O3 |
| Molecular Weight | 272.65 g/mol |
| Key Reagents | Hydrazine monohydrate, sodium azide, thionyl chloride, ethanol |
| Solvents | Ethanol, acetone, DMF, chloroform |
| Catalysts | Concentrated sulfuric acid, potassium carbonate |
| Typical Temperatures | Room temperature to reflux (~25–80 °C) |
| Purification Methods | Filtration, recrystallization, chromatography |
| Monitoring Techniques | Thin-layer chromatography (TLC) |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
